![molecular formula C15H17IO3 B6324387 (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735275-38-4](/img/structure/B6324387.png)
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and an iodophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Iodophenyl Group: This step often involves electrophilic aromatic substitution reactions where iodine is introduced to the phenyl ring.
Attachment of the Oxoethyl Group: This can be done through acylation reactions using reagents like acyl chlorides or anhydrides.
Formation of the Carboxylic Acid Group: This step may involve oxidation reactions to convert intermediate alcohols or aldehydes to carboxylic acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The ketone group in the oxoethyl moiety can be reduced to form alcohols.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under appropriate conditions.
Major Products
Oxidation: Esters, amides, or other carboxylic acid derivatives.
Reduction: Alcohols or other reduced forms of the ketone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism by which (1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The iodophenyl group could play a role in binding to specific sites, while the carboxylic acid group may be involved in hydrogen bonding or ionic interactions.
類似化合物との比較
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar aromatic structure but different functional groups.
Dichloroaniline: A compound with a similar aromatic ring but different substituents.
Manganese(II) iodide: A compound containing iodine but with different overall structure and properties.
Uniqueness
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its iodophenyl group and cyclohexane ring make it particularly interesting for various applications that require specific molecular interactions.
特性
IUPAC Name |
(1S,3R)-3-[2-(3-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c16-13-6-2-4-11(9-13)14(17)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNFTRKCUFPLU-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
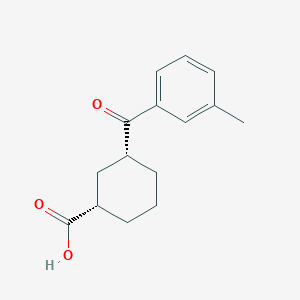
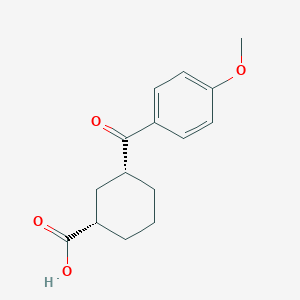

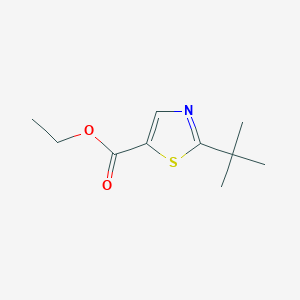

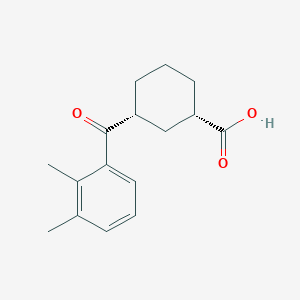
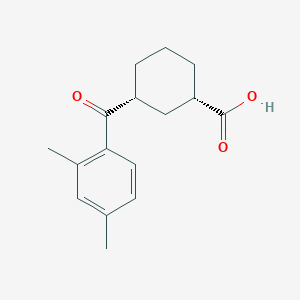
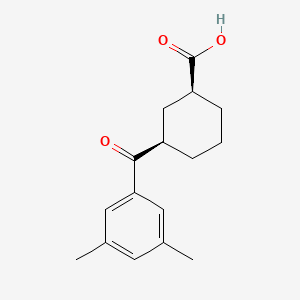
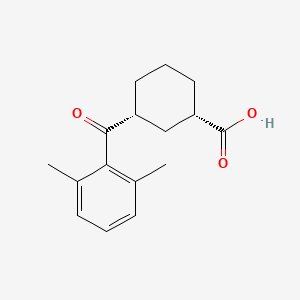
![(1S,3R)-3-[2-(2-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B6324366.png)
![(1S,3R)-3-[2-(4-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B6324367.png)
![(1S,3R)-3-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B6324376.png)
![(1S,3R)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclohexane-1-carboxylic acid](/img/structure/B6324382.png)
![(1S,3R)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B6324393.png)
